PPI Selectivity: Keap1–p‑p62 vs Keap1–Nrf2 Inhibition (K67 vs K67 Derivatives)
K67 inhibits the Keap1–phosphorylated‑p62 (p‑p62) protein–protein interaction with an IC50 of 1.5 μM, while its inhibitory potency against the Keap1–Nrf2 interaction is substantially weaker at IC50 6.2 μM, yielding a ~4.1‑fold selectivity window . In a comparative SAR study, K67 derivatives bearing modified C‑2 naphthalene substituents exhibited potent dual Keap1–Nrf2 and Keap1–p‑p62 inhibitory activities but uniformly lower selectivity between the two PPIs than the parent K67 [1]. This establishes K67 as the most selective Keap1–p‑p62‑biased probe within the characterized chemical series.
| Evidence Dimension | IC50 for Keap1–p‑p62 PPI vs Keap1–Nrf2 PPI |
|---|---|
| Target Compound Data | K67: Keap1–p‑p62 IC50 = 1.5 μM; Keap1–Nrf2 IC50 = 6.2 μM |
| Comparator Or Baseline | K67 derivatives (C‑2 modified naphthalene series): lower selectivity between Keap1–p‑p62 and Keap1–Nrf2 than K67 (exact values not disclosed for all derivatives; qualitative ranking reported) |
| Quantified Difference | ~4.1‑fold selectivity (6.2 / 1.5); derivatives consistently less selective than K67 |
| Conditions | Fluorescence polarization (FP) assay using recombinant Keap1‑DC domain and FAM‑labelled S349‑phosphorylated p62 peptide or Nrf2‑ETGE peptide |
Why This Matters
Investigators requiring pathway‑specific Nrf2 inactivation via p‑p62 blockade, without confounding Nrf2‑ETGE displacement, can only achieve this with K67’s selectivity margin; lower‑selectivity derivatives activate Nrf2 through Keap1–Nrf2 PPI inhibition.
- [1] Yasuda D, Nakajima M, Yuasa A, et al. Synthesis of Keap1-phosphorylated p62 and Keap1-Nrf2 protein-protein interaction inhibitors and their inhibitory activity. Bioorganic & Medicinal Chemistry Letters. 2016;26(24):5956-5959. doi:10.1016/j.bmcl.2016.10.083 View Source
